molecular formula C10H13BClNO3 B2993270 [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid CAS No. 2377605-70-2

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid

Cat. No.: B2993270
CAS No.: 2377605-70-2
M. Wt: 241.48
InChI Key: IBMYZJKPFWQQSY-UHFFFAOYSA-N
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Description

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is an organoboron compound of significant interest in modern medicinal chemistry and drug discovery. Its structure incorporates both a boronic acid functional group, which enables key chemical transformations, and a morpholine ring, a privileged scaffold known to enhance pharmacokinetic properties and biological activity in drug candidates . A primary research application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, and it is extensively used in both academic and industrial settings to generate biaryl frameworks found in pharmaceutical intermediates and active ingredients . The morpholine moiety embedded within its structure is a common pharmacophore found in numerous FDA-approved and experimental drugs, targeting a range of enzymes such as kinases, γ-secretase, and cholinesterases . Boronic acids, in general, have gained prominence in therapeutics, as evidenced by FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade) and the anti-inflammatory agent Crisaborole. These drugs work by leveraging the boron atom's ability to form reversible covalent bonds with specific biological targets . While the specific biological profile of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid should be determined by the end-researcher, its structure suggests potential as a valuable intermediate for constructing more complex molecules for screening against various disease targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(5-chloro-2-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMYZJKPFWQQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the reduction of the nitro group to an amine, followed by the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its utility arises from its ability to form stable boron-oxygen bonds and engage in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It serves as a crucial reagent in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biology
This compound plays a role in developing biologically active molecules. Its capacity to create stable boron-oxygen bonds makes it suitable for designing enzyme inhibitors and other bioactive compounds.

Medicine
Derivatives of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid are being researched for potential therapeutic uses, including cancer treatment and antimicrobial agents. Boronic acid disk tests have also been evaluated for the detection of Klebsiella pneumoniae carbapenemase (KPC) . The use of boronic acid in combination with antibiotics can help identify KPC-producing isolates by enhancing the activity of certain antibiotics .

Industry
In industry, this compound is used to produce advanced materials like polymers and electronic components. Its ability to form stable bonds with various substrates makes it valuable in material science.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid involves its ability to form stable boron-oxygen bonds. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The compound acts as a nucleophile, participating in transmetalation reactions with palladium catalysts to form new carbon-carbon bonds .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Chlorophenyl vs. Fluorophenyl Derivatives: The chlorine substituent at the 5-position enhances electron-withdrawing effects compared to fluorine. For instance, [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid () replaces chlorine with fluorine and uses a pyridine ring instead of benzene.
  • Morpholine vs. Simple Alkoxy Groups :
    The morpholine ring provides a polar, water-soluble moiety compared to lipophilic substituents like benzyloxy. For example, 5-chloro-2-(phenylmethoxy)phenylboronic acid () contains a benzyloxy group, which may reduce solubility but increase membrane permeability. The morpholine substituent likely improves aqueous solubility, a critical factor in drug design .

Solubility and Physicochemical Properties

  • Lipophilicity vs. Water Solubility :
    Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid () face solubility challenges in biological assays. The morpholine group’s polarity in [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid likely mitigates precipitation issues, making it more suitable for in vitro studies.

Comparative Data Table: Key Boronic Acid Derivatives

Compound Name Substituents Key Properties/Applications Reference
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid Cl, morpholine Potential enzyme inhibitor; pharmaceutical intermediate
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl, benzyloxy HDAC inhibition (IC50 ~1 µM)
3-Nitrophenyl boronic acid NO2 AmpC β-lactamase inhibitor (Ki ~µM)
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid F, morpholine, pyridine Enhanced solubility/reactivity
5-Chloro-2-(phenylmethoxy)phenylboronic acid Cl, benzyloxy Lipophilic; metabolic stability

Biological Activity

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid, a boronic acid derivative, has garnered attention in biochemical research due to its unique structural properties and potential therapeutic applications. This compound is particularly noted for its interactions with various biological molecules, including enzymes and nucleic acids, which contribute to its biological activity.

The compound exhibits significant biochemical interactions, particularly with serine proteases. The boronic acid group allows for the formation of reversible covalent bonds with the active site serine residue of these enzymes, leading to their inhibition. This mechanism is crucial in modulating physiological processes and has implications in cancer therapy and enzyme regulation .

PropertyDescription
Molecular FormulaC11H13BClNO4
Mechanism of ActionInhibition of serine proteases through reversible covalent bonding
Cellular EffectsInduces apoptosis in cancer cells; modulates metabolism in normal cells
Subcellular LocalizationLocalizes to endoplasmic reticulum and nucleus

Cellular Effects

The compound's effects on cellular processes are diverse, depending on cell type. In cancer cells, it has been shown to induce apoptosis by disrupting signaling pathways and altering gene expression. For instance, studies indicate that it inhibits proteasome activity, leading to the accumulation of misfolded proteins and subsequent cell death . In non-cancerous cells, it can modulate metabolic pathways by affecting key enzymes.

Molecular Mechanism

The molecular mechanism of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid involves several pathways:

  • Enzyme Inhibition : The formation of reversible covalent bonds with serine residues in proteases inhibits their activity.
  • Gene Expression Modulation : Interaction with nucleic acids may influence transcriptional regulation.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in various cancer cell lines .

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives similar to [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid:

  • Antiproliferative Activity : Research has shown that phenylboronic acid derivatives exhibit strong antiproliferative effects across multiple cancer cell lines. For example, 2-fluoro-6-formylphenylboronic acid demonstrated significant activity in ovarian cancer cells, indicating a structure-activity relationship that highlights the importance of specific substitutions on the phenyl ring .
  • Proteasome Inhibition : A study demonstrated that compounds similar to [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid effectively inhibited proteasome activity, leading to apoptosis in cancer models such as adult T-cell leukemia .
  • Antiviral Activity : Boronic acids have been explored for their potential as antiviral agents, particularly against Hepatitis C virus (HCV). Compounds containing boronic acid moieties have shown promise as inhibitors of viral polymerases, suggesting that [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid could be further investigated in this context .

Q & A

Q. What are the critical steps in synthesizing [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid, and how can reaction efficiency be optimized?

Methodological Answer:

  • Key Steps :
    • Substrate Preparation : Start with halogenated phenyl precursors (e.g., 5-chloro-2-aminophenol derivatives) and introduce morpholine via nucleophilic substitution or coupling reactions.
    • Boronation : Use Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) or direct electrophilic borylation .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
  • Optimization Strategies :
    • Monitor reaction progress via TLC or HPLC.
    • Use anhydrous solvents to prevent boronic acid hydrolysis.
    • Catalytic systems (e.g., Pd(PPh₃)₄) with ligand optimization enhance coupling efficiency.

Q. How can researchers verify the purity and structural integrity of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of morpholine protons (δ 2.5–3.5 ppm) and boronic acid protons (broad peak ~δ 7–9 ppm).
    • LC-MS/MS : Detect trace impurities (e.g., unreacted precursors or boronic acid dimers) with detection limits as low as 1 ppm .
    • Elemental Analysis : Validate C, H, N, and B content (±0.3% theoretical).
  • Critical Considerations :
    • Store samples under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does the morpholine substituent influence the reactivity of the boronic acid group in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects :
    • Morpholine’s electron-donating N-atom increases electron density at the phenyl ring, potentially accelerating transmetalation in Suzuki-Miyaura reactions.
    • Compare with electron-withdrawing groups (e.g., nitro) using Hammett σ constants to predict reactivity trends.
  • Steric Considerations :
    • Morpholine’s bulk may hinder access to the boron center, reducing coupling efficiency. Test steric tolerance by varying aryl partners (e.g., ortho-substituted aryl halides).
  • Experimental Validation :
    • Conduct kinetic studies under standardized conditions (e.g., 1 mol% Pd catalyst, aqueous Na₂CO₃ base).
    • Reference: Oxidation studies in correlate boronic ester stability with substituent effects .

Q. What strategies mitigate oxidative degradation of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid in aqueous media?

Methodological Answer:

  • Stabilization Approaches :

    • Derivatization : Convert to boronic esters (e.g., pinacol ester) to shield the boron center. shows pinacol esters oxidize 50% slower than free acids .
    • Additives : Use antioxidants (e.g., BHT) or chelating agents (EDTA) to sequester ROS.
    • pH Control : Maintain slightly acidic conditions (pH 5–6) to slow hydrolysis.
  • Data Table : Oxidation Rates of Boronic Acid Derivatives (Adapted from )

    Derivative50% Oxidation Time (min)
    Free Boronic Acid22
    Pinacol Ester10
    Neopentyl Glycol Ester27

Q. How can contradictory biological activity data for derivatives of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Assessment : Re-test compounds via LC-MS to rule out impurity interference (e.g., genotoxic boronic acid dimers) .
    • Physicochemical Profiling : Measure logP (octanol/water partition) and solubility; links clogP to cellular uptake discrepancies .
    • Target Engagement Studies : Use SPR or ITC to confirm binding affinities to intended targets (e.g., proteases or kinases).
  • Case Study :
    • Derivatives with higher clogP showed reduced activity in CLL cells due to poor aqueous solubility .

Q. What advanced computational methods predict the mutagenic potential of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid impurities?

Methodological Answer:

  • In Silico Tools :
    • QSAR Models : Use Derek Nexus or LeadScope to flag structural alerts (e.g., boronic acid groups linked to genotoxicity).
    • Density Functional Theory (DFT) : Calculate LUMO energies to assess electrophilic reactivity.
  • Validation : Cross-reference predictions with Ames test data for boronic acids (e.g., ’s LC-MS/MS method detects impurities at <1 ppm) .

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